Cas no 1342630-65-2 (5-(3-methylbutoxy)pentane-1-sulfonyl chloride)

5-(3-methylbutoxy)pentane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-(Isopentyloxy)pentane-1-sulfonyl chloride
- 5-(3-methylbutoxy)pentane-1-sulfonyl chloride
- 1-Pentanesulfonyl chloride, 5-(3-methylbutoxy)-
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- インチ: 1S/C10H21ClO3S/c1-10(2)6-8-14-7-4-3-5-9-15(11,12)13/h10H,3-9H2,1-2H3
- InChIKey: MUYNXUVLYNBWFV-UHFFFAOYSA-N
- ほほえんだ: ClS(CCCCCOCCC(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 9
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 51.8
5-(3-methylbutoxy)pentane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-500mg |
5-(Isopentyloxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 98% | 500mg |
¥27255 | 2023-04-15 | |
Enamine | EN300-1144281-5.0g |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 5g |
$3520.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-250mg |
5-(Isopentyloxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 98% | 250mg |
¥26132 | 2023-04-15 | |
Enamine | EN300-1144281-1g |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 95% | 1g |
$699.0 | 2023-10-25 | |
Enamine | EN300-1144281-5g |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 95% | 5g |
$2028.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-100mg |
5-(Isopentyloxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 98% | 100mg |
¥28836 | 2023-02-18 | |
Enamine | EN300-1144281-0.05g |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
Enamine | EN300-1144281-2.5g |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-1g |
5-(Isopentyloxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 98% | 1g |
¥26222 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-50mg |
5-(Isopentyloxy)pentane-1-sulfonyl chloride |
1342630-65-2 | 98% | 50mg |
¥25704 | 2023-04-15 |
5-(3-methylbutoxy)pentane-1-sulfonyl chloride 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
5-(3-methylbutoxy)pentane-1-sulfonyl chlorideに関する追加情報
Introduction to 5-(3-methylbutoxy)pentane-1-sulfonyl chloride (CAS No. 1342630-65-2)
5-(3-methylbutoxy)pentane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1342630-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of 5-(3-methylbutoxy)pentane-1-sulfonyl chloride, particularly its sulfonyl chloride functionality and the presence of a 3-methylbutoxy side chain, make it a versatile building block for medicinal chemists and synthetic organic chemists.
The significance of sulfonyl chlorides in modern drug discovery cannot be overstated. These compounds serve as crucial reagents in the formation of sulfonamides, a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of a sulfonyl chloride group into a molecular framework provides a reactive site that can be further functionalized through nucleophilic substitution reactions, enabling the construction of complex drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to enhance pharmacological properties such as solubility, bioavailability, and target specificity. The 5-(3-methylbutoxy)pentane-1-sulfonyl chloride structure offers a unique combination of lipophilicity and electrophilicity, making it an attractive candidate for further derivatization. The 3-methylbutoxy group contributes to the compound's lipophilic character, which can improve membrane permeability and oral bioavailability, while the sulfonyl chloride moiety remains highly reactive for subsequent chemical modifications.
In the context of drug development, the synthesis of sulfonamides often involves the reaction of primary or secondary amines with sulfonyl chlorides. This reaction is straightforward and yields sulfonamides in high yields under optimized conditions. The use of 5-(3-methylbutoxy)pentane-1-sulfonyl chloride as an intermediate allows for the introduction of this sulfonyl group into a variety of molecular backbones, facilitating the exploration of novel pharmacophores.
One area where 5-(3-methylbutoxy)pentane-1-sulfonyl chloride has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammation. By modifying the structure around the sulfonyl group, researchers can fine-tune interactions with target kinases, leading to improved efficacy and selectivity. The lipophilic nature imparted by the 3-methylbutoxy side chain can enhance binding affinity to hydrophobic pockets within kinase active sites.
Another emerging application is in the field of protease inhibition. Proteases are another class of enzymes that are involved in various physiological processes and are targets for therapeutic intervention in conditions such as HIV/AIDS and cancer. The electrophilic sulfonyl chloride group can react with nucleophilic residues on protease active sites, leading to covalent inhibition. This mode of action has been successfully exploited in the development of antiviral and anticancer agents.
The synthetic utility of 5-(3-methylbutoxy)pentane-1-sulfonyl chloride extends beyond its role as a sulfonylating agent. It can also be used in the preparation of other functionalized derivatives, such as esters or amides, through subsequent reactions. These derivatives may exhibit different biological activities or improved pharmacokinetic profiles compared to their parent compound.
Recent studies have also explored the use of sulfonyl chlorides in fragment-based drug discovery (FBDD). FBDD is an approach that involves identifying small molecule fragments with high affinity for biological targets and then linking these fragments together to form more potent compounds. The reactivity of sulfonyl chlorides makes them ideal candidates for this purpose, as they can be easily incorporated into fragment libraries for screening against various targets.
The chemical stability and handling characteristics of 5-(3-methylbutoxy)pentane-1-sulfonyl chloride are also important considerations in its application. As with other sulfonyl chlorides, this compound should be stored under inert conditions to prevent degradation. Proper handling procedures must be followed to ensure safety during its use in synthetic protocols.
In conclusion,5-(3-methylbutoxy)pentane-1-sulfonyl chloride (CAS No. 1342630-65-2) is a valuable intermediate in pharmaceutical synthesis with diverse applications in drug discovery and development. Its unique structural features make it suitable for generating sulfonamides with tailored properties for various therapeutic applications. As research continues to uncover new biological targets and synthetic strategies,5-(3-methylbutoxy)pentane-1-sulfonyl chloride is likely to remain an important tool in the chemist's arsenal.
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